Cas no 50593-70-9 (3-Quinolinecarboxylic acid, 4-chloro-2-methyl-, ethyl ester)
50593-70-9 structure
Product Name:3-Quinolinecarboxylic acid, 4-chloro-2-methyl-, ethyl ester
CAS 번호:50593-70-9
MF:C13H12ClNO2
메가와트:249.692882537842
CID:1568130
PubChem ID:10538604
Update Time:2025-04-21
3-Quinolinecarboxylic acid, 4-chloro-2-methyl-, ethyl ester 화학적 및 물리적 성질
이름 및 식별자
-
- 3-Quinolinecarboxylic acid, 4-chloro-2-methyl-, ethyl ester
- ETHYL 4-CHLORO-2-METHYLQUINOLINE-3-CARBOXYLATE
- DB-264987
- ethyl 4-chloro-2-methylquinolin-3-carboxylate
- Ethyl 4-chloro-2-methyl-quinoline-3-carboxylate
- 50593-70-9
- SCHEMBL1468948
- DTXSID001188158
- UASKCSYIRXPZPX-UHFFFAOYSA-N
- AB50482
-
- 인치: 1S/C13H12ClNO2/c1-3-17-13(16)11-8(2)15-10-7-5-4-6-9(10)12(11)14/h4-7H,3H2,1-2H3
- InChIKey: UASKCSYIRXPZPX-UHFFFAOYSA-N
- 미소: ClC1C(C(=O)OCC)=C(C)N=C2C=CC=CC2=1
계산된 속성
- 정밀분자량: 249.05576
- 동위원소 질량: 249.0556563g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 3
- 복잡도: 285
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.4
- 토폴로지 분자 극성 표면적: 39.2Ų
실험적 성질
- PSA: 39.19
3-Quinolinecarboxylic acid, 4-chloro-2-methyl-, ethyl ester 관련 문헌
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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